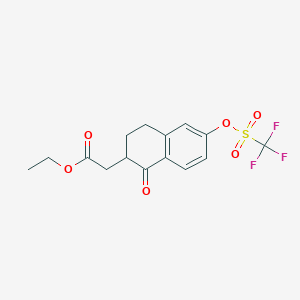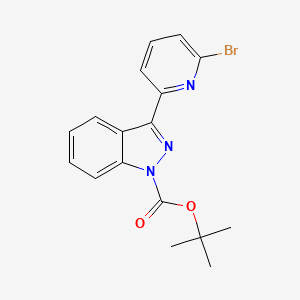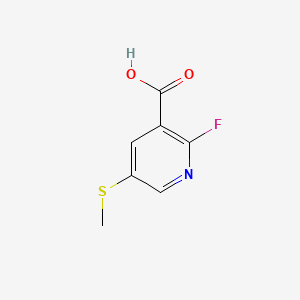![molecular formula C7H8BNO2 B14030854 3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL is a heterocyclic compound that contains both boron and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL typically involves the formation of the oxaborinino ring system followed by the introduction of the pyridin-1-OL moiety. One common synthetic route involves the reaction of a boronic acid derivative with a suitable nitrogen-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol
- 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
- 1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin
Uniqueness
3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL is unique due to its specific ring structure that incorporates both boron and nitrogen atoms. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C7H8BNO2 |
|---|---|
Molecular Weight |
148.96 g/mol |
IUPAC Name |
1-hydroxy-3,4-dihydrooxaborinino[3,4-c]pyridine |
InChI |
InChI=1S/C7H8BNO2/c10-8-7-5-9-3-1-6(7)2-4-11-8/h1,3,5,10H,2,4H2 |
InChI Key |
IYGIYALGJBAUMK-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CCO1)C=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)











